![molecular formula C21H22N2O4 B2791201 4-((4-benzylpiperazin-1-yl)methyl)-7,8-dihydroxy-2H-chromen-2-one CAS No. 859110-91-1](/img/structure/B2791201.png)
4-((4-benzylpiperazin-1-yl)methyl)-7,8-dihydroxy-2H-chromen-2-one
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Description
The compound “4-((4-benzylpiperazin-1-yl)methyl)-7,8-dihydroxy-2H-chromen-2-one” is a novel derivative of coumarin . Coumarins and their derivatives are very important structural motifs that occur widely in natural products . They have been the focus of numerous efforts, including the separation and purification of naturally occurring coumarins from a variety of plants as well as artificial synthesis of coumarin compounds with novel structures and properties .
Synthesis Analysis
The compound was synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The newly synthesized compounds were purified and their structures were characterized by IR, 1 H NMR, 13 C NMR, and mass spectroscopy .Chemical Reactions Analysis
The compound was synthesized through a chemical reaction involving reductive amination . Reductive amination is a form of amination that involves the conversion of a carbonyl group to an amine via an intermediate imine. The process is called reductive amination because it involves an imine reacting with hydrogen (a reducing agent) to form an amine.Physical And Chemical Properties Analysis
The compound’s physical form is solid . It has a molecular weight of 307.22 . The compound’s IUPAC name is 4-[(4-methyl-1-piperazinyl)methyl]benzoic acid dihydrochloride .Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with the compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Future Directions
Coumarin-based piperazine nuclides, such as this compound, have been receiving considerable attention in drug discovery . The inclusion of a piperazine moiety could occasionally provide unexpected improvements in the bioactivity of the compounds . Therefore, future research may focus on exploring the therapeutic applications of this compound and similar derivatives.
properties
IUPAC Name |
4-[(4-benzylpiperazin-1-yl)methyl]-7,8-dihydroxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c24-18-7-6-17-16(12-19(25)27-21(17)20(18)26)14-23-10-8-22(9-11-23)13-15-4-2-1-3-5-15/h1-7,12,24,26H,8-11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQONSSLYCOVARI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=CC(=O)OC4=C3C=CC(=C4O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-benzylpiperazin-1-yl)methyl)-7,8-dihydroxy-2H-chromen-2-one |
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